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Compound of Interest

Compound Name: 3-Bromo-5-methylbenzoic acid

Cat. No.: B058166

This technical guide provides a detailed overview of the spectroscopic data for 3-Bromo-5-
methylbenzoic acid, targeting researchers, scientists, and professionals in drug development.
The document covers Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data, along with the experimental protocols for these techniques.

Spectroscopic Data

The following sections present the available spectroscopic data for 3-Bromo-5-methylbenzoic
acid. The data is organized into tables for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about
the molecular structure of a compound.

1H NMR Data of 3-Bromo-5-methylbenzoic acid

Two sets of *H NMR data were found for 3-Bromo-5-methylbenzoic acid in different
deuterated solvents.

Table 1: *H NMR Chemical Shifts (&) and Multiplicity of 3-Bromo-5-methylbenzoic acid
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Chemical Shift o . .

Solvent Multiplicity Integration Assignment
(ppm)

Methanol-da ) )
7.91 Singlet 1H Aromatic H

(MeOD)

7.79 Singlet 1H Aromatic H

7.57 Singlet 1H Aromatic H

2.38 Singlet 3H -CHs

Chloroform-d _ .
8.05 Singlet 1H Aromatic H

(CDCls)

7.85-7.84 Multiplet 1H Aromatic H

7.58 Singlet 1H Aromatic H

2.40 Singlet 3H -CHs

13C NMR Data of 3-Bromo-5-methylbenzoic acid

Experimental 33C NMR data for 3-Bromo-5-methylbenzoic acid was not readily available in
the searched databases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Note: Experimental IR data for 3-Bromo-5-methylbenzoic acid was not found. The following
table provides the characteristic IR absorption bands for a closely related compound, 3-
Bromobenzoic acid, which can be used as a reference to predict the spectrum of 3-Bromo-5-
methylbenzoic acid. The presence of a methyl group in 3-Bromo-5-methylbenzoic acid
would likely introduce additional C-H stretching and bending vibrations.

Table 2: Characteristic IR Absorption Bands of 3-Bromobenzoic Acid
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Expected Absorption Range

Functional Group Vibrational Mode

(cm~)
Carboxylic Acid (-COOH) O-H Stretch 3300 - 2500 (broad)
Aromatic Ring C-H Stretch 3100 - 3000
Carboxylic Acid (-COOH) C=0 Stretch 1710 - 1680
Aromatic Ring C=C Stretch 1600 - 1450
Carboxylic Acid (-COOH) C-O Stretch 1320 - 1210
Carbon-Bromine (-C-Br) C-Br Stretch 700 - 500

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It
is used to determine the molecular weight of a compound and to elucidate its structure by
analyzing its fragmentation patterns.

Table 3: Mass Spectrometry Data for 3-Bromo-5-methylbenzoic acid

lon m/z Value Assignment

Protonated molecule
[M+H]*+ 212.9, 215 )
(presence of Br isotopes)

The presence of two peaks for the protonated molecule with a difference of 2 m/z units is
characteristic of a compound containing a single bromine atom, due to the nearly equal natural
abundance of its two isotopes, 7°Br and 8!Br.

Experimental Protocols

This section details the methodologies for the spectroscopic techniques cited.

NMR Spectroscopy Protocol

Sample Preparation:
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» Weigh approximately 5-10 mg of the solid 3-Bromo-5-methylbenzoic acid.

e Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCIs or MeOD)
in a clean, dry vial.

e Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

Insert the NMR tube into the spectrometer.
e Lock the spectrometer on the deuterium signal of the solvent.
« Shim the magnetic field to achieve optimal homogeneity.

e Acquire the 1H and 3C NMR spectra using standard pulse sequences. For *H NMR, a
sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For 13C NMR,
a larger number of scans is typically required due to the lower natural abundance of the 3C
isotope.

IR Spectroscopy Protocol (for solid samples)

Attenuated Total Reflectance (ATR) Method:

e Place a small amount of the solid sample directly onto the ATR crystal.

o Apply pressure to ensure good contact between the sample and the crystal.
e Record the IR spectrum.

Potassium Bromide (KBr) Pellet Method:

e Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry KBr
powder in an agate mortar and pestle.

e Place the mixture in a pellet press and apply pressure to form a thin, transparent pellet.

e Place the pellet in the sample holder of the IR spectrometer and record the spectrum.
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Mass Spectrometry Protocol

Sample Preparation:

e Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile) to a

concentration of approximately 1 mg/mL.
» Further dilute the solution to a final concentration of about 10-100 pg/mL.
Data Acquisition:

Introduce the sample solution into the mass spectrometer, typically using an electrospray

ionization (ESI) source.

Acquire the mass spectrum in positive ion mode to observe the [M+H]* ions.

The mass analyzer separates the ions based on their mass-to-charge ratio.

The detector records the abundance of each ion.

Visualization

The following diagrams illustrate the relationships between the spectroscopic techniques and
the information they provide, as well as a general workflow for spectroscopic analysis.
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Caption: Relationship between spectroscopic techniques and structural elucidation.
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Generalized Spectroscopic Workflow

Sample Preparation
(Dissolution/Pelletizing)
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(NMR /IR / MS)

Data Processing
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Spectral Analysis
(Peak Picking, Integration, Fragmentation Analysis)
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Caption: A generalized workflow for spectroscopic analysis.

¢ To cite this document: BenchChem. [Spectroscopic Analysis of 3-Bromo-5-methylbenzoic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b058166#spectroscopic-data-of-3-bromo-5-
methylbenzoic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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